molecular formula C17H26O B7973194 1-(4-n-Butylphenyl)heptan-1-one

1-(4-n-Butylphenyl)heptan-1-one

Cat. No.: B7973194
M. Wt: 246.4 g/mol
InChI Key: HQCQXJFNHCVBDB-UHFFFAOYSA-N
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Description

1-(4-n-Butylphenyl)heptan-1-one is an aromatic ketone characterized by a heptanone backbone substituted with a 4-n-butylphenyl group. This compound is utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the preparation of more complex molecules.

The compound is commercially available (e.g., from SYNTHON Chemicals, ST03742) with a purity ≥97% (GC) .

Properties

IUPAC Name

1-(4-butylphenyl)heptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O/c1-3-5-7-8-10-17(18)16-13-11-15(12-14-16)9-6-4-2/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCQXJFNHCVBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-n-Butylphenyl)heptan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-n-butylbenzene reacts with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-n-Butylphenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Overview

1-(4-n-Butylphenyl)heptan-1-one is an organic compound characterized by its unique structure, which includes a heptanone backbone with a butyl-substituted phenyl group. Its molecular formula is C17H26O, and it serves as a versatile intermediate in various scientific fields, including chemistry, biology, and medicine.

Chemical Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction, where 4-n-butylbenzene reacts with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This process requires careful control of temperature and anhydrous conditions to minimize side reactions.

Table 1: Synthetic Methods for this compound

MethodDescription
Friedel-Crafts AcylationReaction of 4-n-butylbenzene with heptanoyl chloride using AlCl3
Continuous Flow ProcessesIndustrial production enhancing efficiency and yield
Advanced CatalystsUse of optimized reaction conditions for scalability

Scientific Research Applications

This compound has several applications across different scientific domains:

Chemistry

  • Intermediate in Organic Synthesis : It is used as a building block for synthesizing more complex organic molecules.
  • Model Compound : Utilized in studying reaction mechanisms due to its defined structure and reactivity.

Biology

  • Biological Activity : Investigated for potential interactions with biomolecules, which may lead to insights into metabolic pathways or disease mechanisms .

Medicine

  • Therapeutic Properties : Explored as a lead compound in drug discovery, particularly for its ability to modulate biological targets such as enzymes or receptors .

Industry

  • Specialty Chemicals Production : Employed in the manufacturing of various specialty chemicals and materials due to its unique chemical properties.

Recent studies have highlighted the potential of this compound in therapeutic applications. For instance, research indicates that derivatives of phenyl ketones can modulate oxidoreductase activity, which is significant for conditions like non-alcoholic fatty liver disease (NAFLD) . Moreover, investigations into its biological interactions suggest possible roles in treating metabolic disorders through targeted action on specific receptors .

Mechanism of Action

The mechanism of action of 1-(4-n-Butylphenyl)heptan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs of 1-(4-n-Butylphenyl)heptan-1-one, highlighting substituent variations and their implications:

Compound Name Substituent(s) Key Features Applications/Hazards References
This compound 4-n-butylphenyl Intermediate for pharmaceuticals; high purity (≥97%) Research chemical; no hazards reported
1-(4-Bromophenyl)heptan-1-one 4-bromophenyl Bromine enhances electrophilicity; used in cross-coupling reactions Synthetic intermediate
4F-PV8 (1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)heptan-1-one) 4-fluorophenyl + pyrrolidine Stimulant properties; molecular weight 277.38 g/mol; purity ≥97.9% Controlled substance (federally regulated)
alpha-Pyrrolidinoheptaphenone (PV8) Phenyl + pyrrolidine Analog of cathinones; regulated under controlled substance laws Illicit drug precursor
2-Heptanoylfuran 2-furyl Lower boiling point (113°C at 28 Torr); density 0.967 g/cm³ Flavor/fragrance applications
1-(3,4-Dimethoxyphenyl)heptan-1-one 3,4-dimethoxyphenyl Methoxy groups increase electron density; used in medicinal chemistry Not reported

Physicochemical Properties

  • Polarity : Electron-withdrawing groups (e.g., bromine in 1-(4-bromophenyl)heptan-1-one) increase reactivity in electrophilic substitutions, while electron-donating groups (e.g., methoxy in 1-(3,4-dimethoxyphenyl)heptan-1-one) enhance resonance stabilization .
  • Boiling Points: Aryl ketones with bulkier substituents (e.g., n-butyl) exhibit higher boiling points than furan derivatives (e.g., 2-heptanoylfuran at 113°C) .

Biological Activity

1-(4-n-Butylphenyl)heptan-1-one, with the molecular formula C17_{17}H26_{26}O, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a heptanone chain attached to a para-butylphenyl group. Its structural formula can be represented as follows:

C17H26O\text{C}_{17}\text{H}_{26}\text{O}

This compound is classified under the category of ketones, which are known for their diverse biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have shown that it can target both gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects . In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation .

Neuropharmacological Effects

This compound has also been explored for its neuropharmacological potential . Preliminary studies indicate that it may interact with neurotransmitter systems, potentially influencing mood and behavior. This could position it as a candidate for further research in treating mood disorders or neurodegenerative diseases .

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

  • Receptors : The compound may bind to specific receptors in the body, modulating their activity and influencing physiological responses.
  • Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism, contributing to its therapeutic effects.

Research Findings and Case Studies

A review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against multiple bacterial strains.
Showed significant inhibition of pro-inflammatory cytokine production in vitro.
Suggested potential neuropharmacological effects through interaction with neurotransmitter systems.

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